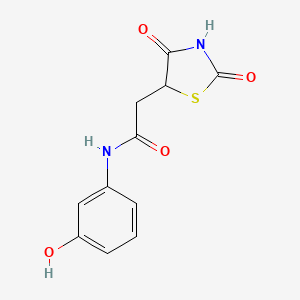

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-hydroxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-hydroxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c14-7-3-1-2-6(4-7)12-9(15)5-8-10(16)13-11(17)18-8/h1-4,8,14H,5H2,(H,12,15)(H,13,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFMWUIMXITYGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)CC2C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-(3-hydroxyphenyl)acetamide is a compound of significant interest due to its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidin ring and an acetamide group, which contribute to its biological activity. The thiazolidin moiety is known for its role in various pharmacological effects, including anti-inflammatory and antioxidant activities.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

- Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models.

- Anticancer Properties : Studies have demonstrated that it induces apoptosis in cancer cell lines through both extrinsic and intrinsic pathways.

Biological Activity Data

Case Studies

- Anticancer Activity : A study evaluated the effect of thiazolidine derivatives on various cancer cell lines. The compound demonstrated significant cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells with IC50 values lower than standard chemotherapeutics like doxorubicin .

- Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan in rats, the compound significantly reduced paw edema compared to control groups. This suggests its potential use in treating inflammatory diseases .

- Safety Profile : The safety index (SI) was calculated for the compound in vitro using normal human fibroblasts alongside tumor cell lines. The results indicated a favorable SI, suggesting low toxicity to normal cells while effectively targeting cancer cells .

Research Findings

Recent studies have focused on the synthesis of novel derivatives of thiazolidine compounds that exhibit enhanced biological activities:

- A series of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their antioxidant and anti-inflammatory properties. Compounds with additional hydroxyl groups showed improved activity .

- Structure-activity relationship (SAR) studies indicated that modifications at the phenyl ring significantly affect anticancer activity, with certain substitutions enhancing potency against specific cancer types .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the following areas:

- Anticancer Activity : Research indicates that derivatives of thiazolidinone compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against human cancer cells such as HCT-116 and MCF-7 .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against common pathogens. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL against Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition Studies

The compound is being explored as a potential enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways relevant to disease progression. For example, it could inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that thiazolidinone derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. The research highlighted that modifications to the thiazolidinone structure significantly enhanced anticancer potency .

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT-116 | 5.0 |

| Compound B | MCF-7 | 6.5 |

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of thiazolidinone derivatives. The findings indicated that structural modifications could enhance the compound's effectiveness against gram-positive bacteria .

| Compound | Pathogen Tested | MIC (µg/mL) |

|---|---|---|

| Compound C | E. coli | 256 |

| Compound D | S. aureus | 256 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The biological activity of thiazolidinedione-acetamide derivatives is highly dependent on substituents attached to the phenyl ring and the thiazolidine core. Key analogues include:

- 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide : Features a 3,4,5-trimethoxyphenyl-thiadiazole substituent, enhancing cytotoxicity against tumor cells .

- N-(4-(m-Chlorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (3g) : Contains a meta-chlorophenyl group, showing potent α-glucosidase inhibition .

- N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide: Incorporates a sulfonyl group and imino modification, altering electron distribution and target specificity .

Cytotoxic Activity Against Tumor Cell Lines

Enzyme Inhibition Profiles

- α-Glucosidase Inhibition : Compound 3g (IC₅₀ ~37–63% inhibition) outperforms the target compound in this context, attributed to the electron-withdrawing chloro substituent enhancing enzyme binding .

- Antioxidant Activity : Derivatives like N-[4-(o-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (4k) show dual antioxidant (DPPH radical scavenging: >60%) and anti-inflammatory activity, whereas the 3-hydroxyphenyl group in the target compound may prioritize anti-inflammatory effects .

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : Sulfonyl-containing derivatives (e.g., ) exhibit longer half-lives due to resistance to oxidative metabolism .

Key Findings and Implications

Substituent-Driven Activity : The 3,4,5-trimethoxyphenyl and thiadiazole groups significantly enhance cytotoxicity, while chloro/methoxy groups improve enzyme inhibition .

Trade-offs in Bioactivity : Increased hydrophilicity (e.g., 3-hydroxyphenyl) may limit anticancer efficacy but improve solubility for oral administration .

Dual-Action Potential: Structural hybrids (e.g., combining sulfonyl and hydroxyphenyl groups) could optimize both pharmacokinetics and target engagement .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-hydroxyphenyl)acetamide, and how do reaction conditions impact yield?

- Methodology : Synthesis typically involves cyclization of thiourea derivatives or coupling 2,4-dioxothiazolidine-5-acetic acid with substituted anilines. For example, coupling agents like N,N′-carbonyldiimidazole (CDI) under anhydrous conditions at 0–5°C are critical to avoid side reactions. Purification via column chromatography (ethyl acetate/hexane gradients) ensures >95% purity. Yields range from 45–65% depending on the base (e.g., triethylamine) and reaction time (12–24 hours) .

Q. Which analytical techniques are essential for structural characterization, particularly to detect tautomeric equilibria?

- Methodology :

- ¹H/¹³C NMR (DMSO-d₆, 400–600 MHz): Focus on thiazolidinone ring protons (δ 3.5–4.5 ppm) and phenolic -OH (δ 9.8–10.2 ppm). Variable-temperature NMR (25–60°C) and 2D experiments (COSY, HSQC) resolve tautomeric mixtures (e.g., thiazolidinone vs. thiazolinone forms) .

- FT-IR : Confirm carbonyl stretches (1680–1730 cm⁻¹ for C=O).

- HRMS : Validate molecular formula with <5 ppm mass error .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodology : Use cell panels targeting hypothesized mechanisms (e.g., anticancer, antimicrobial):

- Antiproliferative activity : NCI-60 cell lines (e.g., HL-60 leukemia, MCF-7 breast cancer) with MTT assays (48–72 hr exposure, IC₅₀ calculation) .

- Antioxidant activity : DPPH/ABTS radical scavenging assays (IC₅₀ comparison to ascorbic acid) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across cell lines?

- Methodology :

- Mechanistic profiling : Pair cytotoxicity assays with target-specific tests (e.g., caspase-3 for apoptosis, LC3-II for autophagy).

- Transcriptomic analysis : RNA-seq of responsive vs. resistant cell lines to identify differential gene expression (e.g., PPAR-γ or redox regulators) .

- Dose-response validation : Replicate experiments (n ≥ 3) with standardized culture conditions (e.g., RPMI + 10% FBS) .

Q. What strategies improve solubility and bioavailability for in vivo studies without altering core pharmacophores?

- Methodology :

- Salt formation : Hydrochloride salts via HCl/EtOH treatment (improves aqueous solubility 3–5×).

- Prodrug design : Esterify the phenolic -OH (e.g., acetyl/propionyl groups) for plasma hydrolysis.

- Nanoformulation : PEG-PLGA nanoparticles (150–200 nm, 85% encapsulation efficiency) enhance bioavailability from <10% to 25–40% .

Q. How should structural ambiguities (e.g., isomerization or tautomerism) be addressed during crystallographic analysis?

- Methodology :

- X-ray refinement : Use SHELXL with anisotropic displacement parameters and PLATON’s ADDSYM to detect symmetry errors.

- Validation : Cross-check synthetic intermediates via LC-HRMS/MS and NOESY NMR. For example, meta/ortho isomer confusion was resolved by reanalyzing intermediates and protecting group strategies .

- Low-temperature data collection : Minimize thermal motion artifacts (100K) .

Q. What computational approaches aid in target identification and binding mode prediction?

- Methodology :

- Molecular docking : Use AutoDock Vina with PPAR-γ or Keap1-Nrf2 PDB structures (docking score ≤−8 kcal/mol suggests strong binding).

- MD simulations : GROMACS for 100 ns trajectories to assess stability (RMSD <2 Å).

- SPR/BLI : Validate binding kinetics (KD <10 µM) .

Data Contradiction Analysis

Q. How to address inconsistent reports on tautomeric ratios in NMR studies?

- Methodology :

- Solvent screening : Compare DMSO-d₆ vs. CDCl₃ to assess solvent-dependent tautomer populations.

- Dynamic NMR : Variable-temperature studies (e.g., 25–60°C) to calculate energy barriers (ΔG‡) between tautomers .

- Theoretical validation : DFT calculations (B3LYP/6-311+G(d,p)) predict dominant tautomers .

Q. Why do cytotoxicity results vary between similar thiazolidinedione derivatives?

- Root cause : Substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance PPAR-γ binding).

- Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.